molecular formula C23H18ClN3O4S B2953080 ethyl 3-(4-chlorophenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-22-6

ethyl 3-(4-chlorophenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2953080
CAS No.: 851950-22-6
M. Wt: 467.92
InChI Key: BKVZIBDCZPWNBJ-UHFFFAOYSA-N
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Description

The compound ethyl 3-(4-chlorophenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate features a fused thieno[3,4-d]pyridazine core with three key substituents:

  • 4-Chlorophenyl group at position 3: Imparts electron-withdrawing effects, influencing electronic distribution and binding interactions.
  • 3-Methylbenzamido group at position 5: Introduces steric bulk and meta-substitution on the benzamido ring, modulating molecular conformation and target affinity.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)14-6-4-5-13(2)11-14)18(17)22(29)27(26-19)16-9-7-15(24)8-10-16/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVZIBDCZPWNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienopyridazine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a thienyl ketone.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the thienopyridazine core.

    Amidation Reaction: The methylbenzamido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A: Ethyl 7-Methyl-5-(4-Methylphenyl)-3-oxo-2-{[3-(3,4-Dichlorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylidene}-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
  • Core: Thiazolo[3,2-a]pyrimidine (vs. thieno[3,4-d]pyridazine).
  • Substituents : Dichlorophenyl, phenylpyrazole, and methyl groups.
  • The dichlorophenyl group enhances electron withdrawal compared to the target compound’s 4-chlorophenyl group.
  • Activity : Multi-component synthesis suggests versatility, but biological data are unspecified .
Compound B: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate
  • Core: Pyrazolo[3,4-d]pyrimidine (vs. thienopyridazine).
  • Substituents: Fluorophenyl, fluoro-chromenone, and methyl carboxylate.
  • Key Differences : Fluorine substituents increase electron withdrawal and metabolic stability. The pyrazolo-pyrimidine core may exhibit distinct binding modes in kinase inhibition.

Substituent-Driven Comparisons

Compound C: Ethyl 3-(4-Chlorophenyl)-5-[2-(4-Chlorophenyl)Acetamido]-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate (BB00647, CAS 851950-78-2)
  • Substituent : 2-(4-Chlorophenyl)acetamido (vs. 3-methylbenzamido in the target compound).
  • Key Differences :
    • Electronic Effects : The acetamido group with a para-chlorophenyl substituent is more electron-withdrawing than the meta-methylbenzamido group.
    • Flexibility : The acetyl linker may increase conformational flexibility compared to the rigid benzamido group.
  • Activity: Not explicitly reported, but structural similarity suggests comparable pharmacokinetic profiles .
Compound D: 5-(4-Chlorophenyl)-3-(4-Chlorophenyl)-9-Phenyl-7H-Pyrrolo[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidin-7-yl-Thiophene-2-Carboxylic Acid (19b)
  • Core: Thiophene-pyrrolotriazolopyrimidine (vs. thienopyridazine).
  • Substituents : Dual 4-chlorophenyl groups and triazole moiety.
  • Activity : Higher anticancer activity than doxorubicin, emphasizing the role of chlorophenyl groups in cytotoxicity .

Key Observations :

  • Chlorophenyl Groups : Consistently associated with enhanced anticancer activity due to lipophilicity and target affinity .
  • Ester vs. Acid Moieties : Ethyl carboxylate (target compound) may improve bioavailability over free acids (e.g., Compound D) by enhancing membrane permeability.
  • Amido Substituents: 3-Methylbenzamido (target) vs.

Physicochemical Data

Property Target Compound Compound C (BB00647)
Molecular Formula C24H19ClN3O4S C23H17Cl2N3O4S
Molecular Weight 504.94 g/mol 502.37 g/mol
Key Functional Groups COOEt, 4-ClPh, 3-MeBzAmido COOEt, 4-ClPh, 2-(4-ClPh)Acetamido
LogP (Estimated) ~3.8 ~4.1

Notes:

  • The target compound’s 3-methylbenzamido group reduces logP slightly compared to Compound C’s dichlorophenyl acetamido, suggesting improved aqueous solubility.
  • Ethyl carboxylate in both compounds enhances metabolic stability relative to free acids .

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula is C23H18ClN3O4SC_{23}H_{18}ClN_{3}O_{4}S with a molecular weight of 467.92 g/mol.

Structural Characteristics

The compound features:

  • Thieno[3,4-d]pyridazine core : A bicyclic structure that contributes to its pharmacological properties.
  • Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Methylbenzamide moiety : Potentially involved in hydrogen bonding with biological targets.
  • Carboxylate ester : May play a role in the compound's solubility and reactivity.

Biological Activities

Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit diverse biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Anti-inflammatory Effects : The presence of the chlorophenyl group may enhance anti-inflammatory properties through modulation of cytokine release.
  • Adenosine Receptor Modulation : Some derivatives have shown potential as allosteric modulators of adenosine receptors, relevant for treating cardiovascular and neurological disorders.

The mechanism of action involves:

  • Target Interaction : Binding to specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : Influencing pathways associated with cell proliferation and apoptosis.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the thieno[3,4-d]pyridazine core.
  • Introduction of functional groups (chlorophenyl and methylbenzamide).
  • Esterification to obtain the final product.

Study 1: Anticancer Properties

A study investigated the anticancer effects of thieno[3,4-d]pyridazine derivatives. This compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa cells) with IC50 values indicating potent activity.

Study 2: Anti-inflammatory Activity

In vivo models assessed the anti-inflammatory properties of this compound. Results indicated a reduction in inflammatory markers (e.g., TNF-alpha and IL-6) following administration, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazineMethoxy groupPotential anti-inflammatory
Ethyl 5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazineSimilar core structureAnticancer activity
Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazineDimethoxy substitutionAntiviral properties

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